1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 1245915-43-8
VCID: VC2785048
InChI: InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H
SMILES: C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F
Molecular Formula: C7H2ClF4NO
Molecular Weight: 227.54 g/mol

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

CAS No.: 1245915-43-8

Cat. No.: VC2785048

Molecular Formula: C7H2ClF4NO

Molecular Weight: 227.54 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone - 1245915-43-8

Specification

CAS No. 1245915-43-8
Molecular Formula C7H2ClF4NO
Molecular Weight 227.54 g/mol
IUPAC Name 1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H
Standard InChI Key NHFYILGVYJHTLL-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structure

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone consists of a pyridine ring substituted with chlorine at the 6-position and fluorine at the 5-position, with a trifluoroethanone group attached at the 3-position. This structural arrangement results in a molecule with distinct chemical properties due to the electron-withdrawing effects of the halogen substituents and the trifluoromethyl group.

Basic Identification Data

ParameterValue
Chemical Name1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
CAS Number1245915-43-8
Molecular FormulaC₇H₂ClF₄NO
Molecular Weight227.54 g/mol
Creation in Database2017-10-06
Last Modified2025-04-05

The compound features a pyridine ring with nitrogen at position 1, chlorine at position 6, and fluorine at position 5. The trifluoroethanone group (C(O)CF₃) is attached at position 3, creating a molecule with multiple electron-withdrawing groups .

Physical and Chemical Properties

The physical and chemical properties of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone are influenced by its fluorinated structure and halogen substituents, which contribute to its stability and reactivity patterns.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceNot Available
OdorNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
DensityNot Available
SolubilityNot Available

While comprehensive physical property data is limited in the available literature, the compound exists as a solid at ambient temperature and pressure conditions .

Chemical Properties

The chemical reactivity of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is largely influenced by:

  • The electron-withdrawing effects of the trifluoromethyl group

  • The presence of the carbonyl functionality

  • The halogenated pyridine ring system

These features make the compound particularly useful in organic synthesis, where it can participate in various transformations including nucleophilic additions to the carbonyl group and substitution reactions involving the halogenated pyridine ring .

Synthesis and Production Methods

Hazard TypeClassification
RespiratorySpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3
SkinSkin Corrosion/Irritation Category 2
EyeSerious Eye Damage/Eye Irritation Category 2
Endocrine DisruptionNo evidence of endocrine disrupting properties found in current literature
CarcinogenicityNot classified
MutagenicityNot classified
Reproductive ToxicityNot classified

The compound has been assigned hazard statement H335 (may cause respiratory irritation), H315 (causes skin irritation), and H319 (causes serious eye irritation) .

Ecological ParameterInformation
EcotoxicitySpecific data not available
Persistence and DegradabilityData not available for water/soil persistence and air persistence
Bioaccumulative PotentialData not available
Mobility in SoilData not available
PBT/vPvB AssessmentNot classified as PBT or vPvB
Ozone DepletionNo evidence of ozone depleting properties found in current literature

The absence of comprehensive ecological data suggests that further environmental studies may be necessary to fully evaluate the compound's environmental impact .

Applications and Uses

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has potential applications in various fields due to its unique structural features:

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for:

  • Preparation of more complex fluorinated heterocycles

  • Development of pharmaceutical intermediates

  • Synthesis of agrochemical compounds

Research Applications

The compound may serve as an important tool in chemical research, particularly in studies involving:

  • Fluorination chemistry

  • Structure-activity relationships of fluorinated compounds

  • Development of novel synthetic methodologies for heterocyclic chemistry

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the chemical behavior and potential applications of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone:

Structural Analogs

CompoundCAS NumberStructural Difference
1-(6-chloro-5-fluoropyridin-3-yl)ethanone1256824-98-2Contains CH₃C(O)- instead of CF₃C(O)-
1-(5-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethan-1-one2090151-53-2Chlorine at position 5 and fluorine at position 2
1-(6-Chloro-2-fluoropyridin-3-yl)-2,2,2-trifluoroethanone2091540-90-6Fluorine at position 2 instead of position 5
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone1125812-58-9Benzene ring instead of pyridine with CF₃ substituent

These structural analogs demonstrate the diversity of halogenated trifluoromethyl ketones and their widespread use in organic synthesis and chemical research .

Research Developments and Future Directions

Current research involving 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone and related compounds focuses on several areas:

Synthetic Methodology

Improvements in synthetic approaches for trifluoromethylated ketones continue to be developed. Recent advances include:

  • Oxidation methodologies using nitroxide catalysts for converting α-trifluoromethyl alcohols to trifluoromethyl ketones

  • Preparation of heteroarylmethylzinc reagents for constructing complex halogenated heterocycles

  • Development of more efficient and selective halogenation techniques for pyridine derivatives

These methodological advances may facilitate more efficient production of 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone and related compounds .

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